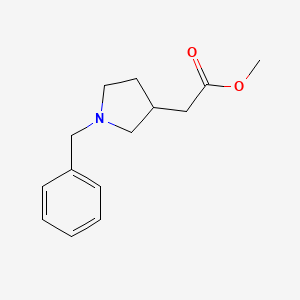

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQIUMJBKYPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401592 | |

| Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95274-12-7 | |

| Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 1 Benzylpyrrolidin 3 Yl Acetate and Structural Analogs

Synthesis of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

The synthesis of the target compound, this compound, can be achieved through established organometallic methodologies, particularly leveraging the "borrowing hydrogen" concept for C-C bond formation.

Established Synthetic Pathways and Reaction Schemes for the Target Compound

A key synthetic route to this compound involves a C-alkylation of a heterocyclic alcohol derivative using a borrowing hydrogen strategy. This methodology utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol, forming a reactive ketone intermediate in situ. This intermediate then undergoes alkylation, followed by the return of the hydrogen to complete the reaction.

The general reaction scheme proceeds via the iridium-catalyzed alkylation of a saturated heterocyclic alcohol. The alcohol is first oxidized to the corresponding ketone. This ketone then serves as the substrate for the subsequent alkylation step, ultimately leading to the desired product after reduction. rsc.org

Key Precursors, Intermediates, and Reagents in the Synthesis Process

The synthesis relies on a set of specific precursors and reagents to construct the final molecule. The primary starting material is a saturated heterocyclic alcohol, which is then coupled with a suitable alkylating agent. rsc.org

Table 1: Precursors, Intermediates, and Reagents

| Role | Compound/Reagent | Function |

|---|---|---|

| Precursor | 1-Benzylpyrrolidin-3-ol | Provides the core N-benzylpyrrolidine structure. |

| Precursor | Methyl acetoacetate (B1235776) (or similar) | Acts as the source for the acetate (B1210297) side chain. |

| Intermediate | 1-Benzyl-3-pyrrolidinone | Formed in situ via oxidation of the alcohol precursor. |

| Catalyst | Iridium complexes (e.g., Ir-2) | Facilitates the borrowing hydrogen/transfer hydrogenation steps. |

| Base | Potassium tert-butoxide (KOtBu) | Promotes the alkylation reaction. |

| Solvent | tert-Amyl alcohol, HFIP, DCM | Used for the reaction and subsequent extraction procedures. |

| Acid | Hydrochloric acid (HCl) | Employed in an intermediate step of the reaction sequence. |

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthesis is contingent upon carefully controlled reaction conditions and purification methods. The process is typically conducted under an inert atmosphere to prevent degradation of the catalyst and reagents. rsc.org

The alkylation step is generally heated to elevated temperatures, often around 120 °C, for an extended period, such as 24 hours, to ensure complete conversion. Following the initial reaction, an acidic workup using HCl in a solvent like hexafluoroisopropanol (HFIP) is performed at a slightly lower temperature (e.g., 65 °C). rsc.org

Isolation of the final product, this compound, involves a standard liquid-liquid extraction procedure. The reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane (B109758) (DCM). The combined organic layers are then washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure. The final purification is accomplished by flash column chromatography on silica (B1680970) gel. rsc.org

Advanced Approaches to Pyrrolidine (B122466) Ring Construction for Related Derivatives

The pyrrolidine ring is a fundamental scaffold in organic chemistry. Its construction can be achieved through various advanced synthetic methods, including intramolecular cyclizations and reductive amination protocols.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for forming the five-membered pyrrolidine ring. These reactions involve forming a carbon-nitrogen bond within a single molecule that contains both the nitrogen nucleophile and the electrophilic carbon center.

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester. For pyrrolidine synthesis, an aminodiester can be cyclized using a strong base like potassium tert-butoxide to form a 3-keto-pyrrolidine-4-carboxylate intermediate, which can be further elaborated. researchgate.netresearchgate.net

Aminooxygenation of Alkenes: A copper-promoted intramolecular aminooxygenation of alkene-containing sulfonamides can produce substituted pyrrolidines with high diastereoselectivity. This method allows for the stereocontrolled synthesis of complex pyrrolidine derivatives. nih.gov

C-H Amination: Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a direct route to N-unprotected pyrrolidines from readily available substrates under mild conditions. organic-chemistry.org

Reductive Amination Protocols

Reductive amination is one of the most efficient and widely used methods for synthesizing amines, including cyclic amines like pyrrolidines. The process typically involves the reaction of a dicarbonyl compound with a primary amine to form an intermediate which is then reduced in situ.

A practical approach involves the successive reductive amination of 1,4-dicarbonyl compounds with primary amines. This can be catalyzed by transition metals like iridium, utilizing transfer hydrogenation as the reduction method. rsc.org Another common protocol uses a primary amine and a succinaldehyde (B1195056) equivalent, such as 2,5-dimethoxytetrahydrofuran, with a reducing agent like sodium borohydride (B1222165) in an acidic medium. This method is robust, fast, and provides good to excellent yields. chemicalbook.com

Table 2: Comparison of Selected Reductive Amination Protocols

| Carbonyl Source | Amine Source | Catalyst/Reducing Agent | Key Features |

|---|---|---|---|

| 1,4-Diketones | Anilines | Iridium Catalyst | Successive reductive amination via transfer hydrogenation. rsc.org |

| 2,5-Dimethoxytetrahydrofuran | Primary Amines | Sodium Borohydride | Fast, one-batch reaction compatible with various functional groups. chemicalbook.com |

Michael Addition Reactions in Pyrrolidine Synthesis

The Michael addition, a versatile carbon-carbon bond-forming reaction, is a cornerstone in the synthesis of the pyrrolidine ring, a key structural motif in numerous biologically active compounds. ntu.edu.sgrsc.org This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of pyrrolidine synthesis, the aza-Michael reaction, where a nitrogen nucleophile is employed, is particularly relevant. ntu.edu.sg

Intramolecular aza-Michael additions are a powerful strategy for the construction of the pyrrolidine ring. ntu.edu.sgrsc.org This approach involves a molecule containing both an amine nucleophile and an activated alkene. Upon reaction, the amine attacks the alkene, leading to the formation of the five-membered pyrrolidine ring. The stereochemical outcome of these reactions can often be controlled, leading to the formation of specific diastereomers. ntu.edu.sg The use of chiral catalysts, such as chiral phosphoric acids, can facilitate enantioselective intramolecular aza-Michael cyclizations, yielding enantioenriched pyrrolidines. whiterose.ac.uk

Organocatalytic enantioselective Michael addition reactions have also been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org These reactions utilize small organic molecules as catalysts to control the stereochemistry of the Michael addition, providing access to chiral building blocks for more complex molecules. rsc.orgresearchgate.net For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral organocatalyst, can produce 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess. rsc.org

The following table summarizes key aspects of Michael addition reactions in pyrrolidine synthesis:

| Reaction Type | Key Features | Example Application |

| Intramolecular aza-Michael Addition | Ring formation via internal nitrogen nucleophile attack on an activated alkene. | Synthesis of various substituted pyrrolidines and piperidines. ntu.edu.sgrsc.org |

| Asymmetric 'Clip-Cycle' Synthesis | Enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. | Formation of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk |

| Organocatalytic Enantioselective Michael Addition | Use of small chiral organic molecules to catalyze the stereoselective addition of nucleophiles to α,β-unsaturated compounds. | Synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net |

Stereoselective and Asymmetric Synthesis of Pyrrolidine Enantiomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules, and the pyrrolidine ring is no exception. mdpi.com Numerous stereoselective and asymmetric methods have been developed to access specific enantiomers of pyrrolidine derivatives. mdpi.comnih.gov

One of the most powerful techniques for the asymmetric synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgrsc.org This method allows for the construction of the pyrrolidine ring with control over multiple stereocenters in a single step. researchgate.net The versatility of this reaction enables access to a wide range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org

Another common approach involves starting from readily available chiral precursors, such as amino acids like proline and 4-hydroxyproline. mdpi.com These methods rely on the functionalization of the existing chiral pyrrolidine ring to introduce desired substituents while retaining the original stereochemistry. mdpi.com However, this approach can be limited in its ability to introduce pharmacophores at various positions on the pyrrolidine fragment. mdpi.com

The formation of the pyrrolidine skeleton through the cyclization of acyclic precursors is another important strategy. mdpi.com These methods can be either intramolecular or intermolecular and often employ stereoselective reactions to establish the desired stereochemistry. mdpi.com For example, the cyclization of an alcohol using sodium hydride can lead to the formation of a Boc-protected pyrrolidine as a key step in the synthesis of Anisomycin. mdpi.com

The table below highlights different strategies for the stereoselective synthesis of pyrrolidine enantiomers:

| Synthetic Strategy | Description | Advantages |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Cycloaddition of azomethine ylides with dipolarophiles catalyzed by a chiral catalyst. | High versatility in accessing diverse stereochemical patterns. rsc.org |

| Synthesis from Chiral Precursors | Functionalization of naturally occurring chiral pyrrolidines like proline and 4-hydroxyproline. | High optical purity of products. mdpi.com |

| Cyclization of Acyclic Precursors | Intra- or intermolecular cyclization of acyclic starting materials to form the pyrrolidine ring. | Allows for the construction of the pyrrolidine skeleton with stereocontrol. mdpi.com |

Functionalization and Derivatization Strategies for the 1-Benzylpyrrolidin-3-yl Acetate Core

Once the core structure of 1-benzylpyrrolidin-3-yl acetate is synthesized, further functionalization and derivatization are often necessary to explore structure-activity relationships and develop new compounds with desired properties. These strategies focus on modifying the ester group, the nitrogen atom, and the pyrrolidine ring itself.

Esterification and Amidation Reactions for Carboxylic Acid Derivatives

The ester group in this compound provides a versatile handle for further modification. Esterification and amidation reactions are common methods to introduce a wide range of functional groups.

Esterification, the reaction between a carboxylic acid and an alcohol, can be used to synthesize various ester derivatives. medcraveonline.com While the starting material is already a methyl ester, hydrolysis to the corresponding carboxylic acid would open the door to re-esterification with different alcohols, thereby modifying the properties of the molecule. medcraveonline.commedcraveonline.com These reactions can be catalyzed by acids or enzymes, with enzymatic catalysis often offering higher selectivity. medcraveonline.com

Amidation, the reaction of a carboxylic acid or its derivative with an amine, leads to the formation of amides. This transformation is crucial in medicinal chemistry as the amide bond is a key feature of many biologically active molecules. The carboxylic acid derived from the hydrolysis of this compound could be coupled with a variety of amines to generate a library of amide derivatives.

Selective N-Benzylation and N-Alkylation Techniques

The nitrogen atom of the pyrrolidine ring is another key site for modification. Selective N-benzylation and N-alkylation techniques allow for the introduction of various substituents, which can significantly impact the biological activity and physicochemical properties of the molecule.

N-benzylation can be achieved through various methods, including the use of benzyl (B1604629) halides or other benzylating agents. Lewis acid-promoted benzylation of aminopyridines with alcohols has been shown to be an effective method. chemrxiv.org Selective N-alkylation of amines can be achieved using nitriles under hydrogenation conditions, which offers a facile route to secondary and tertiary amines. rsc.org The choice of catalyst, such as Pd/C or Rh/C, can influence the selectivity towards mono- or di-alkylation. researchgate.net Reductive amination of diketones with anilines is another practical method for the synthesis of N-aryl-substituted pyrrolidines. nih.gov

Scaffold Modification Strategies at the Pyrrolidine Ring and Acetate Side Chain

Modification of the pyrrolidine ring and the acetate side chain allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. researchgate.netnih.govnih.gov The saturated nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional space due to its sp³-hybridization. nih.gov

Strategies for modifying the pyrrolidine ring can involve the introduction of substituents at various positions. This can be achieved through methods such as metalation followed by alkylation. acs.org Skeletal remodeling of the pyrrolidine ring itself is a more advanced strategy that can lead to novel heterocyclic structures. researchgate.net

Structure Activity Relationship Sar Investigations of Methyl 2 1 Benzylpyrrolidin 3 Yl Acetate Derivatives

General Principles of SAR Elucidation for Pyrrolidine-Based Ligands

The pyrrolidine (B122466) ring is a versatile scaffold in drug design due to several key features. Its sp³-hybridized carbon atoms provide a complex three-dimensional shape, which can be crucial for establishing specific interactions with protein binding sites. researchgate.netnih.gov Unlike flat aromatic systems, the non-planar nature of the pyrrolidine ring, which undergoes "pseudorotation," allows for a more extensive exploration of the pharmacophore space. researchgate.netnih.gov The stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of biological activity, as different stereoisomers can exhibit vastly different binding affinities and functional effects due to the chiral nature of biological targets like proteins and enzymes. researchgate.netnih.gov

SAR studies for pyrrolidine-based ligands generally focus on three main areas:

The Pyrrolidine Ring: Modifications include altering the substitution pattern on the carbon atoms and the nitrogen atom. The stereochemistry at each chiral center is a key variable.

Substituents on the Ring: The nature, size, and electronic properties of groups attached to the ring carbons can influence potency, selectivity, and pharmacokinetic properties.

The N-Substituent: The group attached to the pyrrolidine nitrogen is often crucial for target recognition. In the case of methyl 2-(1-benzylpyrrolidin-3-yl)acetate, this is the benzyl (B1604629) group.

Influence of Pyrrolidine Ring Substituents on Biological Activity

The substituents on the pyrrolidine ring play a pivotal role in defining the pharmacological profile of a ligand. Their size, stereochemistry, and electronic nature can modulate binding affinity, functional activity (agonist vs. antagonist), and selectivity.

The stereochemistry of the pyrrolidine ring and its substituents is a fundamental factor in determining biological activity. The fixed, three-dimensional arrangement of atoms in a specific stereoisomer dictates how it fits into a chiral binding pocket of a receptor or enzyme. researchgate.net Even subtle changes in stereochemistry can lead to significant differences in pharmacological outcomes. nih.gov

For instance, the puckering of the pyrrolidine ring can be controlled by the choice of substituents and their stereochemistry. nih.gov Substituents at the C-4 position can influence the ring to adopt either a Cγ-exo or Cγ-endo envelope conformation. nih.gov This conformational preference can position other substituents in either pseudo-axial or pseudo-equatorial orientations, directly affecting their ability to interact with key residues in a binding site. nih.gov

| Modification | Position | Observed Effect on Activity | Reference |

| Change in Stereochemistry | R4 | Significant reduction in inhibition | mdpi.comnih.gov |

| Change in Stereochemistry | R2 | Critical for inhibitory effect | mdpi.com |

| Change in Stereochemistry | R3 | Required for full inhibitory activity | mdpi.com |

| 3-R-methyl substitution | C3 | Promotes antagonist activity at ERα | nih.gov |

| 3-S-methyl substitution | C3 | Weaker or no antagonist activity at ERα | nih.gov |

This table illustrates the general impact of stereochemical changes on the activity of substituted pyrrolidines based on findings from related compound series.

The nitrogen atom of the pyrrolidine ring is a key feature, contributing to the molecule's basicity and serving as a critical attachment point for substituents that often play a major role in ligand-receptor interactions. nih.gov In fact, the pyrrolidine nitrogen is considered a "privileged position" for substitutions, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Modifications at the nitrogen atom can influence several properties:

Basicity (pKa): The nature of the N-substituent can alter the basicity of the nitrogen atom, which can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding site.

Steric Bulk: The size and shape of the N-substituent can provide access to specific sub-pockets within the receptor, enhancing affinity and selectivity.

Pharmacokinetic Properties: N-substituents can be modified to improve properties like solubility, membrane permeability, and metabolic stability.

In many classes of compounds, unsubstituted pyrrolidines (secondary amines) are significantly less potent than their N-substituted (tertiary amine) counterparts. nih.gov For the parent compound, the N-benzyl group is a critical pharmacophoric element, which is discussed in more detail in section 3.3. Replacing the benzyl group with other substituents, such as different aryl, alkyl, or acyl groups, would be expected to profoundly alter the compound's biological activity.

Altering the carbon framework of the pyrrolidine ring, either by adding or removing substituents or by truncating parts of the scaffold, can have dramatic pharmacological consequences. frontiersin.orgdntb.gov.uanih.gov The acetate (B1210297) side chain at the C-3 position of this compound is a key functional group. Modifications to this chain, such as changing the ester to an amide or carboxylic acid, or altering the chain length, would directly impact the molecule's polarity and its ability to form hydrogen bonds.

SAR studies on related pyrrolidine scaffolds have shown that even small changes to the carbon skeleton are often detrimental. In one study, all truncations of a pyrrolidine pentamine scaffold resulted in inactive compounds, demonstrating that the entire molecular framework was necessary for activity. mdpi.com

Substitutions on the carbon atoms of the ring (C2, C3, C4, C5) can also modulate activity. For example, introducing a methyl group at the C3 position can lead to a loss of potency, while adding a fluorophenyl substituent at the same position can enhance it, depending on the specific biological target. nih.gov

| Modification | Position | General Pharmacological Consequence | Reference |

| Truncation of scaffold | Entire Molecule | Loss of inhibitory activity | mdpi.com |

| Phenyl to methyl substitution | R1/R4 | Significant reduction in inhibition | nih.gov |

| Introduction of fluorophenyl group | C3 | Can offer better in vitro potency | nih.gov |

| Transposition of methyl group | C3 to C4 | Leads to loss of potency in some systems | nih.gov |

This table summarizes the effects of modifying the carbon skeleton in various pyrrolidine-based compounds.

Role of the Benzyl Moiety in Ligand-Receptor Recognition

The N-benzyl group is a common feature in many biologically active compounds, where the aromatic ring often engages in crucial binding interactions such as van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site.

The electronic properties and substitution pattern of the benzyl group's aromatic ring can significantly fine-tune a ligand's affinity and selectivity. mdpi.comnih.gov Placing substituents at the ortho, meta, or para positions of the phenyl ring can alter the molecule's electronic distribution and steric profile, leading to different biological effects. libretexts.org

SAR studies on N-benzyl pyrrolidine derivatives have revealed that the nature of the substituent on the phenyl ring is critical. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (e.g., -F, -Cl) pull electron density from the ring. In some compound series, EWGs on the terminal phenyl ring have been shown to increase inhibitory potency. nih.gov For instance, a para-fluoro substituent improved EC₅₀ values in one class of pyrrolidine-based agonists. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups donate electron density to the ring. These groups can have the opposite effect, sometimes leading to decreased potency compared to compounds with EWGs. nih.gov

| Substituent Type | Position on Benzyl Ring | Potential Effect on Activity | Reference |

| Electron-Withdrawing Group (e.g., -F, -Cl, -CF₃) | Para | Can increase potency and improve EC₅₀ values | nih.gov |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Para | May lead to less potent compounds | nih.gov |

| Bulky Group | Ortho | Can cause steric hindrance, altering conformation and activity | nih.gov |

| Hydroxyl Group | Ortho/Meta | Can form hydrogen bonds, altering polarity and binding | nih.gov |

This table provides a generalized summary of how substituents on the benzyl ring can influence the biological activity of N-benzylpyrrolidine derivatives.

Impact of Linker Variations Connecting the Benzyl Group to the Pyrrolidine Core

The nature of the linkage between the aromatic benzyl group and the nitrogen atom of the pyrrolidine core is a critical determinant of a molecule's conformational flexibility and its ability to adopt an optimal orientation for binding to a biological target. While specific SAR studies on linker variations for this compound are not extensively detailed in publicly available literature, general medicinal chemistry principles allow for postulation on the impact of such changes.

Modifications to a linker, such as the methylene (B1212753) (-CH2-) bridge in the N-benzyl group, can include altering its length, rigidity, or polarity. For instance, extending the linker to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain would increase the distance between the phenyl and pyrrolidine rings. This could allow the aromatic ring to probe deeper into a receptor pocket or, conversely, could disrupt a critical binding interaction if a compact conformation is required.

Introducing rigidity into the linker, for example, by incorporating a double bond (e.g., a benzal group) or integrating it into a cyclic structure, would reduce the number of possible conformations. This can be advantageous if it locks the molecule into its bioactive conformation, minimizing the entropic penalty upon binding. However, it can also be detrimental if the rigidified conformation is not the one recognized by the target.

Table 1: Conceptual Variations of the Linker Group This table illustrates potential modifications to the linker connecting the phenyl and pyrrolidine moieties for SAR exploration.

| Compound Series | Linker Structure | Key Property Modified | Anticipated SAR Impact |

| Reference | -CH₂- | Standard single-carbon linker | Baseline activity |

| 1a | -CH₂-CH₂- | Increased length and flexibility | May enhance or disrupt binding depending on target topology |

| 1b | -CH=CH- | Increased rigidity (alkene) | Restricts conformation; may increase potency if bioactive |

| conformation is locked | |||

| 1c | -C(=O)- | Introduction of a polar ketone | Alters electronics and hydrogen bonding capability |

| 1d | -O-CH₂- | Introduction of an ether linkage | Increases polarity and conformational flexibility |

Systematic Modifications of the Acetate Side Chain and Their SAR Implications

The methyl 2-(pyrrolidin-3-yl)acetate side chain presents multiple avenues for modification to explore the SAR and optimize properties such as potency, selectivity, and metabolic stability.

The ester group of the parent compound is susceptible to hydrolysis by esterase enzymes in the body, which can lead to rapid metabolism and poor pharmacokinetic profiles. Replacing the ester with a bioisostere—a different functional group with similar physical or chemical properties that elicits a similar biological response—is a common strategy to mitigate this issue. nih.gov

Table 2: Common Bioisosteric Replacements for the Ester Group This table presents potential bioisosteres for the methyl acetate functionality and their general properties.

| Original Functionality | Bioisostere Example | Rationale for Replacement |

| Methyl Ester (-COOCH₃) | 1,3,4-Oxadiazole | Increased metabolic stability; mimics H-bond acceptor properties. mdpi.com |

| Methyl Ester (-COOCH₃) | Tetrazole | Increased metabolic stability; acts as an acidic functional group. drughunter.com |

| Methyl Ester (-COOCH₃) | N-Trifluoroethyl Amide (-CONHCH₂CF₃) | Mimics carbonyl electronics; enhances metabolic stability. drughunter.com |

| Methyl Ester (-COOCH₃) | Boronic Acid (-B(OH)₂) | Acts as a neutral alternative at physiological pH. drughunter.com |

Chain Length and Branching Effects on Biological Potency

The length and branching of the alkyl chain of the acetate side chain are crucial for determining how well the side chain fits into its binding pocket. SAR analyses of various pyrrolidine-containing compounds have consistently shown that biological activity is highly sensitive to the length of an attached alkyl chain. nih.gov

For example, in one study on phenyl ketone derivatives of pyrrolidine, compounds with a three-carbon atom chain were found to be the most active, demonstrating that an optimal chain length exists for target engagement. nih.gov Similarly, research on pyrrolo[3,4-c]pyridine derivatives showed that increasing the chain length from a methyl to an ethyl or propyl group enhanced activity, but further extension to larger, bulkier substituents like phenyl resulted in a significant loss of potency. mdpi.com

Applying this principle to this compound, one could hypothesize a parabolic relationship between chain length and potency. Shortening the chain (e.g., to a carboxymethyl group) or lengthening it (e.g., to a propionate (B1217596) or butyrate) could lead to diminished activity if the methyl acetate group represents the optimal length. Introducing branching, such as an α-methyl group on the acetate chain, would add steric bulk and could either improve binding by filling a specific hydrophobic pocket or decrease potency due to steric hindrance.

Table 3: Hypothetical SAR of Acetate Side Chain Length and Branching This table illustrates how modifications to the acetate side chain could influence biological activity based on general SAR principles.

| Compound Series | Side Chain Structure | Modification | Potential Potency Outcome |

| Reference | -CH₂COOCH₃ | Methyl Acetate | Baseline |

| 2a | -COOCH₃ | Methylene deletion | Likely decrease (suboptimal length) |

| 2b | -CH₂CH₂COOCH₃ | Methylene insertion (Propionate) | Parabolic relationship; could increase or decrease |

| 2c | -CH(CH₃)COOCH₃ | α-Methyl branching | Decrease due to steric clash or increase if pocket exists |

| 2d | -CH₂CONH₂ | Ester to Amide | Altered H-bonding and solubility |

Comparative SAR Studies with Related Piperidine (B6355638) Analogs

The replacement of a five-membered pyrrolidine ring with a six-membered piperidine ring is a common strategy in medicinal chemistry to probe the spatial requirements of a receptor binding site. nih.gov Piperidine rings have different conformational preferences (e.g., chair conformations) compared to the more flexible "envelope" and "twist" conformations of pyrrolidine. This change in the core scaffold can significantly alter the orientation of the substituents—the N-benzyl group and the acetate side chain—and thus affect binding affinity and biological activity.

If the biological target has a tightly constrained binding pocket, the subtle differences in bond angles and substituent positioning between a pyrrolidin-3-yl and a piperidin-3-yl or piperidin-4-yl scaffold could lead to a sharp distinction in activity. In some cases, the piperidine analog may offer a more favorable vector for its substituents, leading to enhanced potency. nih.gov Conversely, the pyrrolidine ring might be the optimal scaffold if its specific geometry is required for binding. In the development of certain P2Y14R antagonists, replacing a piperidine ring with a smaller five-membered ring was one of the initial modifications explored to probe the SAR. nih.gov A comprehensive SAR study would involve the synthesis and evaluation of the corresponding Methyl 2-(1-benzylpiperidin-3-yl)acetate and Methyl 2-(1-benzylpiperidin-4-yl)acetate to determine if the six-membered ring is tolerated or preferred by the biological target.

Computational Chemistry and Molecular Modeling in the Study of Methyl 2 1 Benzylpyrrolidin 3 Yl Acetate and Its Analogs

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding mode and affinity of compounds like Methyl 2-(1-benzylpyrrolidin-3-yl)acetate and its analogs with their biological targets.

Research on pyrrolidine (B122466) derivatives has demonstrated the utility of molecular docking in elucidating key ligand-target interactions. For instance, in studies of pyrrolidine analogs as potential enzyme inhibitors, docking simulations have revealed the critical role of hydrogen bonds and hydrophobic interactions in the binding process. The benzyl (B1604629) group, a prominent feature of this compound, often engages in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the target's active site. The ester moiety of the molecule can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.

In a study of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, molecular docking revealed significant binding affinities. For example, compounds with a dimethoxybenzyl group showed high docking scores, indicating strong interactions with the enzyme's active site. One such derivative, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one, exhibited a docking score of -18.59, which was superior to the standard drug donepezil (B133215) (-17.257). This highlights the importance of specific substitutions on the benzylpyrrolidine scaffold for enhancing target affinity.

Similarly, docking studies on 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, a compound with structural similarities to the benzylpyrrolidine framework, indicated that its interaction with the EGFR kinase domain's ATP binding site may be responsible for its anticancer activity. The formation of the ligand-protein complex was found to be dependent on the keto-enol tautomerism of the ligand, with the keto form being energetically prevalent for binding.

Table 1: Representative Molecular Docking Scores of Pyrrolidine Analogs

| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.59 | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, PHE338, TYR341 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.057 | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, PHE338, TYR341 |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -17.257 | Not Applicable |

Molecular Dynamics Simulations to Characterize Binding Modes and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. For this compound and its analogs, MD simulations are instrumental in validating docking poses and understanding the intricate dance of molecular recognition.

MD simulations, often performed for nanoseconds or even microseconds, can assess the stability of the interactions predicted by docking. In a study of pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors, 100-nanosecond MD simulations were conducted. These simulations confirmed that the docked compounds remained stably bound within the enzyme's active site, reinforcing the credibility of the docking results. The simulations also provided insights into the flexibility of both the ligand and the protein, highlighting which parts of the molecules are most mobile and how they adapt to each other to maintain a stable complex.

These simulations can also elucidate the role of water molecules in the binding site and calculate binding free energies, offering a more quantitative measure of binding affinity. By observing the trajectory of the ligand within the binding pocket throughout the simulation, researchers can identify key and persistent interactions that are crucial for the ligand's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In a QSAR study of pyrrolidine derivatives as α-mannosidase inhibitors, the models indicated that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings were important for inhibitory activity. nih.gov This suggests that for this compound, the benzyl group's aromaticity and the ester's polarity are likely key contributors to its biological effects.

Another QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents resulted in a model that could explain up to 91% of the variance in activity. nih.gov The statistical validation of this model, including a high leave-one-out cross-validation coefficient (Q²LOO), demonstrated its predictive power. nih.gov For a series of AT1 receptor ligands based on a pyrrolidine scaffold, a 3D-QSAR model was built using novel TOPP 3D descriptors, which yielded satisfactory statistical values (r²=0.96, q²=0.84), encouraging the synthesis of new derivatives. nih.gov

Table 2: Example of a QSAR Model for Pyrrolidine-based AT1 Receptor Ligands

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Correlation Coefficient) | 0.96 | High correlation between predicted and observed activity for the training set. |

| q² (Cross-validated r²) | 0.84 | Good predictive power of the model for new compounds. |

| SDEP (Standard Deviation of Error of Prediction) | 0.26 | Low error in the predictions made by the model. |

Ligand Design and Optimization Strategies Enabled by In Silico Methodologies

The insights gained from molecular docking, MD simulations, and QSAR are pivotal for the rational design and optimization of new ligands. For a scaffold like this compound, these computational tools can guide modifications to enhance potency, selectivity, and pharmacokinetic properties.

For example, if docking studies reveal that the benzyl group fits into a hydrophobic pocket but does not fully occupy it, medicinal chemists can use this information to design analogs with larger or differently substituted aromatic rings to improve binding. Similarly, if QSAR models indicate that increased polarity in a certain region of the molecule enhances activity, derivatives with additional polar functional groups can be proposed.

This iterative cycle of in silico prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. It allows for a more focused and efficient exploration of the chemical space around a lead compound like this compound, ultimately accelerating the development of new drug candidates.

Application of Chemoinformatics and Virtual Screening in Chemical Space Exploration

Chemoinformatics and virtual screening are powerful computational strategies for exploring vast chemical libraries to identify novel compounds with desired biological activities. For a core structure like this compound, these methods can be used to find other commercially available or synthetically accessible molecules with similar properties that might also be active.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screen, a known active molecule is used as a template to search for other compounds with similar 2D or 3D features. In a structure-based virtual screen, a library of compounds is docked into the active site of a target protein, and the top-scoring molecules are selected for further investigation.

The application of virtual screening to pyrrolidine derivatives has been successful in identifying novel inhibitors for various targets. nih.gov For instance, a virtual screening campaign for α-mannosidase inhibitors based on a pyrrolidine scaffold led to the identification of promising hit compounds. nih.gov This demonstrates the potential of these methods to expand the therapeutic applications of the benzylpyrrolidine chemical class. By leveraging large compound databases, chemoinformatics and virtual screening can significantly broaden the scope of drug discovery efforts centered around the this compound framework.

Pharmacological Target Elucidation and Biochemical Mechanism Investigations in Vitro

Enzyme Inhibition Studies of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate Derivatives

Derivatives of the N-benzylpyrrolidine scaffold have been investigated as inhibitors of cholinesterases, enzymes pivotal in the regulation of cholinergic neurotransmission. A study focusing on 1-benzylpyrrolidine-3-amine-based compounds revealed their potential as BuChE inhibitors. Specifically, compounds 24b and 25b from this series were identified as the most potent inhibitors of BuChE, with IC50 values of 2.39 µM and 1.94 µM, respectively nih.gov. While not direct derivatives of this compound, these findings underscore the potential of the 1-benzylpyrrolidin-3-yl core structure in designing cholinesterase inhibitors. The primary mechanism of action for related heterocyclic inhibitors often involves interaction with the catalytic or peripheral anionic sites of the enzymes, thereby preventing the hydrolysis of acetylcholine (B1216132) and butyrylcholine.

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of 1-Benzylpyrrolidine-3-amine Derivatives

| Compound | IC50 (µM) nih.gov |

|---|---|

| 24b | 2.39 |

| 25b | 1.94 |

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov The pyrrolidine (B122466) ring is a key structural feature in several known DPP-4 inhibitors. Research into novel DPP-4 inhibitors has explored the replacement of the piperazine (B1678402) ring system in potent inhibitors with other heterocyclic systems, including pyrrolidine. oatext.com

A study investigating various heterocyclic derivatives identified a 2-benzylpyrrolidine (B112527) derivative as a notable inhibitor of DPP-4. oatext.com This compound demonstrated an IC50 value of 0.3 ± 0.03 µM, highlighting the favorability of the benzylpyrrolidine scaffold for DPP-4 inhibition. oatext.com The interaction of such inhibitors with the DPP-4 active site, which includes a hydrophobic S1 pocket and a region with key residues like Arg125, is crucial for their inhibitory activity. nih.govoatext.com

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of a 2-Benzylpyrrolidine Derivative

| Compound | IC50 (µM) oatext.com |

|---|

| 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |

Sphingosine kinases 1 and 2 are lipid kinases that catalyze the formation of the signaling molecule sphingosine-1-phosphate (S1P), which is implicated in various cellular processes. nih.gov The development of SphK inhibitors has led to the exploration of various chemical scaffolds, including those containing a pyrrolidine ring.

A notable example is the potent and selective SphK1 inhibitor, SLP7111228 ((S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride). nih.gov This compound, which features a substituted pyrrolidine core, exhibits a high affinity for SphK1 with a Ki value of 48 nM and demonstrates over 200-fold selectivity against SphK2 (Ki > 10 µM). nih.govcaymanchem.com The development of such selective inhibitors is crucial for dissecting the distinct physiological roles of the two SphK isoforms. nih.gov

Table 3: Sphingosine Kinase (SphK) Inhibitory Activity of a Pyrrolidine Derivative

| Compound | Target | Ki (nM) nih.govcaymanchem.com | Selectivity |

|---|---|---|---|

| SLP7111228 | SphK1 | 48 | >200-fold vs SphK2 |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov The discovery of inhibitors for NAPE-PLD is of significant interest for studying the biological functions of NAEs.

Through a high-throughput screening campaign, a potent and selective NAPE-PLD inhibitor, LEI-401 , was identified. researchgate.netnih.gov The structure of LEI-401 features a (S)-3-hydroxypyrrolidine moiety. This compound demonstrated a high inhibitory potency with a Ki of 27 nM and an IC50 of less than 100 nM. rsc.org The optimization of an initial hit compound by replacing a morpholine (B109124) ring with the (S)-3-hydroxypyrrolidine of LEI-401 resulted in improved activity and decreased lipophilicity. researchgate.net

Table 4: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitory Activity of a Pyrrolidine Derivative

| Compound | Ki (nM) rsc.org | IC50 (nM) rsc.org |

|---|

| LEI-401 | 27 | < 100 |

Extensive searches of the scientific literature did not yield any relevant research on the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by derivatives of this compound. The existing literature on dual COX/LOX inhibitors focuses on different chemical scaffolds. nih.gov

Beyond the aforementioned enzymes, derivatives of the benzylpyrrolidine scaffold have been explored for their inhibitory effects on other therapeutically relevant enzymes. One such target is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease.

A study on (3S,4S)-4-aminopyrrolidine-3-ol derivatives identified compounds with significant BACE1 inhibitory activity. nih.gov For instance, compound 7c from this series showed an IC50 of 0.05 µM against BACE1. Another compound, 11a , had an IC50 of 0.12 µM in an enzymatic assay and was more effective in a cell-based assay (IC50: 1.7 µM), likely due to better cell permeability. nih.gov These compounds exhibited high selectivity over the related proteases BACE2 and cathepsin D. nih.gov

Table 5: BACE1 Inhibitory Activity of (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives

| Compound | BACE1 IC50 (µM) nih.gov | Cellular Assay IC50 (µM) nih.gov |

|---|---|---|

| 7c | 0.05 | 40% inhibition @ 10 µM |

| 11a | 0.12 | 1.7 |

Receptor Interaction and Modulatory Profiling: A Void in the Data

In-depth searches for the interaction of this compound with several important receptor and transporter systems have yielded no specific findings.

Biochemical Pathway Investigations and Cellular Target Engagement Studies (In Vitro): An Unexplored Area

Consistent with the lack of receptor-specific data, there are no published in vitro studies investigating the broader biochemical effects of this compound. Research into its impact on cellular pathways and its ability to engage with intracellular targets has not been reported. Such studies are essential for understanding a compound's mechanism of action and potential off-target effects.

No Publicly Available Research on this compound as a Mechanistic Probe

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been identified detailing the use of this compound as a mechanistic probe for pharmacological target elucidation or in biochemical mechanism investigations.

While the pyrrolidine scaffold is a common feature in many biologically active compounds and is of significant interest in medicinal chemistry, this particular derivative, this compound, does not appear in publicly available research literature in the context of its application as a tool for chemical biology.

Consequently, information regarding its use in elucidating pharmacological targets or investigating biochemical mechanisms in vitro is not available. There are no published studies, and therefore no detailed research findings or data tables to present on this specific subject.

Further research would be required to determine if this compound has any utility as a mechanistic probe. Such investigations would involve synthesizing the molecule and systematically evaluating its biological activity, target engagement, and potential for use in in vitro assays designed to probe biological pathways.

Patent Landscape and Academic Review of Pyrrolidine Acetate Derivatives

Analysis of Key Patent Literature Related to Methyl 2-(1-benzylpyrrolidin-3-yl)acetate and Its Structural Classes

While patents specifically claiming this compound are not prominently identified in public databases, the patent landscape for its core structural class—pyrrolidin-3-yl acetic acid derivatives—is active. These patents typically claim a broad genus of compounds, often covering variations at the 1-position of the pyrrolidine (B122466) ring (the benzyl (B1604629) group in this case) and modifications of the acetate (B1210297) moiety. The primary therapeutic targets for these classes of compounds are diverse, reflecting the versatility of the pyrrolidine scaffold.

One key area of patent activity is in the development of chemokine receptor antagonists. For instance, patent US8476301B2 describes a series of pyrrolidin-3-ylacetic acid derivatives designed to inhibit the fractalkine-CX3CR1 pathway. google.com These compounds are positioned as potential therapeutic agents for inflammatory conditions such as inflammatory bowel disease. google.com The core structure of a 3-substituted pyrrolidine with an acetic acid side chain is central to the claimed invention, highlighting the perceived value of this arrangement for achieving biological activity.

Another patent, WO2014142086A1, further underscores the interest in pyrrolidin-3-yl acetate derivatives, alongside related piperidin-3-yl acetate structures. google.comunifiedpatents.com This suggests that the 3-yl acetate substitution pattern on a saturated nitrogen heterocycle is a recurring motif in medicinal chemistry patent filings. Additionally, patent application US20110053873A1, focused on HSP90 inhibitors, lists a compound containing a pyrrolidin-3-yl acetate moiety as part of its chemical library, indicating its use as a building block in the synthesis of more complex molecules. justia.com

The broader 1-benzylpyrrolidine (B1219470) structure is also a common feature in patent literature. For example, optically active N-benzyl-3-hydroxypyrrolidine is cited as a crucial intermediate for various chiral medicines, including antihypertensives and antibiotics. google.com This foundational work on related 1-benzyl-3-substituted pyrrolidines provides the chemical basis upon which derivatives like this compound are conceived and synthesized.

| Patent/Application | Assignee/Applicant | Structural Class Focus | Stated Therapeutic Application/Utility |

|---|---|---|---|

| US8476301B2 | Eisai R&D Management Co Ltd | Pyrrolidin-3-ylacetic acid derivatives | Inhibitors of the fractalkine-CX3CR1 pathway for inflammatory bowel disease. google.com |

| WO2014142086A1 | Eisai Co Ltd | Pyrrolidin-3-yl acetate and Piperidin-3-yl acetate derivatives | General pharmaceutical compositions. google.comunifiedpatents.com |

| US20110053873A1 | Takeda Pharmaceutical Company Limited | Complex heterocyclic compounds as HSP90 inhibitors | Includes pyrrolidin-3-yl acetate as a structural component in potential anticancer agents. justia.com |

| WO2010058429A1 | Council of Scientific and Industrial Research (India) | Optically active N-benzyl-3-hydroxypyrrolidines | Key intermediates for chiral drugs (e.g., antibiotics, antihypertensives). google.com |

Overview of Scholarly Review Articles on Pyrrolidine and Piperidine (B6355638) Derivatives in Contemporary Drug Discovery

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its unique physicochemical and structural properties. researchgate.net Scholarly reviews frequently highlight the five-membered pyrrolidine ring as one of the most important nitrogen-containing heterocycles for the development of novel therapeutic agents. nih.govresearchgate.net Its prevalence is demonstrated by its inclusion in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Key attributes of the pyrrolidine scaffold that make it attractive for drug design include:

Structural Rigidity and 3D Character : Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space. nih.govresearchgate.net This "pseudorotation" phenomenon contributes to the molecule's ability to adopt specific conformations for optimal binding to biological targets. nih.govresearchgate.net

Physicochemical Properties : The nitrogen atom imparts basicity and hydrophilicity, which can be crucial for modulating properties like solubility and cell permeability. researchgate.net

Stereochemistry : The pyrrolidine ring contains chiral centers, and the spatial orientation of substituents can lead to vastly different biological profiles for different stereoisomers. nih.govresearchgate.net This allows for fine-tuning of a drug candidate's selectivity and potency. nih.gov

Reviews emphasize that substitutions at the N1, 3rd, and 5th positions are particularly effective for optimizing biological activity and enhancing target-specific interactions. researchgate.net The 3-substituted pyrrolidine motif, as seen in this compound, is a privileged structure found in molecules targeting a wide array of biological systems, including neurotransmission and gene transcription. researchgate.net

Similarly, the six-membered piperidine ring is another cornerstone of drug discovery. researchgate.net Like pyrrolidine, it is a saturated heterocycle that offers a flexible yet stable three-dimensional scaffold. acs.org Review articles often discuss pyrrolidine and piperidine in tandem, as they share many desirable characteristics for creating central nervous system agents, analgesics, and antimicrobials, among other therapeutic classes. researchgate.nettandfonline.com The literature consistently confirms that these saturated heterocyclic systems are among the most significant structural motifs in approved pharmaceutical agents. acs.org

| Scaffold Feature | Significance in Drug Discovery | Supporting Findings from Reviews |

|---|---|---|

| sp³-Hybridization | Allows for increased three-dimensional coverage and exploration of pharmacophore space. nih.govresearchgate.net | Contrasts with the flat nature of aromatic rings, offering more complex and specific interactions with protein binding sites. nih.gov |

| Stereogenicity | Enables the creation of stereoisomers with distinct biological activities and selectivity profiles. nih.govresearchgate.net | Different spatial arrangements of substituents can lead to different binding modes with enantioselective proteins. nih.gov |

| Nitrogen Heteroatom | Provides a site for substitution (N1 position) and influences key properties like basicity and solubility. researchgate.net | Modifications at the nitrogen atom are a common strategy to optimize the pharmacokinetic profile of a drug candidate. researchgate.net |

| Versatility | The pyrrolidine core is found in compounds with a vast range of biological activities. frontiersin.orgnih.gov | Activities include anticancer, antidiabetic, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.gov |

Emerging Research Directions and Future Perspectives for Pyrrolidine-Based Chemical Entities in Academic Contexts

The academic exploration of pyrrolidine-based compounds continues to evolve, driven by the scaffold's proven success and inherent versatility. Future research is moving beyond the synthesis of single-target agents and towards more complex and sophisticated therapeutic strategies.

One major emerging direction is the design of multi-target or dual-function agents . Researchers are increasingly creating pyrrolidine derivatives that can modulate multiple biological pathways involved in a single disease. researchgate.net This is particularly relevant for complex conditions like cancer and diabetes, which often share pathological mechanisms such as inflammation and oxidative stress. researchgate.net For example, research into pan-PI3K/HDAC dual inhibitors has yielded novel pyrrolidine dicarboxamide derivatives with promising anticancer activity. researchgate.net

Another significant trend is the integration of pyrrolidine-based compounds with advanced drug delivery systems . To enhance therapeutic efficacy and minimize side effects, academics are exploring the use of nanoparticles and other novel delivery platforms. This approach aims to improve the targeted delivery of pyrrolidine-containing drugs to specific tissues or cells, thereby increasing their therapeutic window.

Furthermore, structure-guided optimization and rational design remain at the forefront of academic research. The accumulated structural and pharmacological data on pyrrolidine derivatives provide a strong foundation for designing next-generation molecules with improved potency and selectivity. researchgate.net The synthesis of stereochemically pure compounds is a key aspect of this, as the biological activity of pyrrolidine-containing drugs is often highly dependent on their specific stereoisomerism. mdpi.com

Finally, the growing emphasis on green chemistry is influencing the synthetic routes developed for pyrrolidine derivatives. datainsightsmarket.com Academic labs are focused on creating more efficient and environmentally friendly synthetic methods, which is crucial for the sustainable production of these valuable chemical entities. datainsightsmarket.com The development of novel catalytic applications for pyrrolidine itself also continues to be an active area of research. datainsightsmarket.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(1-benzylpyrrolidin-3-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves multi-step organic synthesis. For example, pyrrolidine derivatives can be synthesized via nucleophilic substitution or reductive amination. describes a protocol using DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours to form pyrrolidine intermediates. Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

- Data Consideration : Yields often depend on stoichiometry of reagents (e.g., 1:1 molar ratio of benzyl halide to pyrrolidine) and reaction time. For example, extended heating (20–24 hours) improves cyclization efficiency but may increase side products like over-alkylated species .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- 1H NMR : Key signals include the methyl ester (δ ~3.6 ppm, singlet), benzyl protons (δ ~7.3 ppm, multiplet), and pyrrolidine ring protons (δ ~2.5–3.3 ppm, multiplet) .

- MS : Molecular ion peaks at m/z 231.29 (M+H⁺) confirm the molecular formula C₁₄H₁₇NO₂ .

- IR : Stretching vibrations for ester carbonyl (C=O, ~1740 cm⁻¹) and tertiary amine (C-N, ~1250 cm⁻¹) are diagnostic .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify impurities. Mobile phases often use acetonitrile/water gradients .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via TLC or HPLC. Hydrolysis of the ester group is a common degradation pathway .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., serotonin receptors). The benzyl and pyrrolidine moieties often exhibit π-π stacking and hydrogen-bonding interactions .

Q. What strategies resolve contradictions in crystallographic data for pyrrolidine derivatives?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å). Anisotropic displacement parameters improve accuracy for heavy atoms (e.g., Cl in analogs) .

- Twinned Data Analysis : For crystals with pseudo-merohedral twinning, refine using HKLF5 format in SHELXL and validate with R₁ < 5% .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Methodology :

- Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane/isopropanol mobile phase).

- Pharmacological Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in receptor-binding assays. For example, (R)-configured analogs show 10-fold higher affinity for dopamine receptors .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar pyrrolidine derivatives?

- Key Factors :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions vs. non-polar solvents (toluene) .

- Catalyst Loading : Pd/C (5% wt) vs. Raney Ni alters hydrogenation efficiency in benzyl group reduction .

Q. How to reconcile discrepancies in biological activity data for structurally related compounds?

- Approach :

- Meta-Analysis : Normalize data using logP and pKa values to account for bioavailability differences.

- Structural Alerts : Substituents like electron-withdrawing groups (e.g., -Cl) on the benzyl ring correlate with enhanced cytotoxicity .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Amination | 75–80 | >95 | NaBH(OAc)₃, CH₃CO₂H | |

| Nucleophilic Alkylation | 60–65 | 90–92 | K₂CO₃, DMF, 150°C |

Table 2 : Crystallographic Data for Analogous Compounds

| Compound | Space Group | R₁ Factor (%) | Resolution (Å) | Refinement Software | Reference |

|---|---|---|---|---|---|

| Ethyl 2-benzyl analog | P2₁/c | 4.2 | 0.84 | SHELXL-2018 | |

| Chlorophenyl derivative | C2/c | 3.9 | 0.91 | OLEX2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.